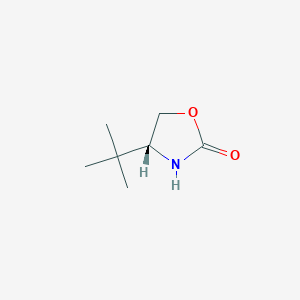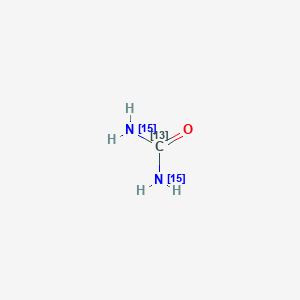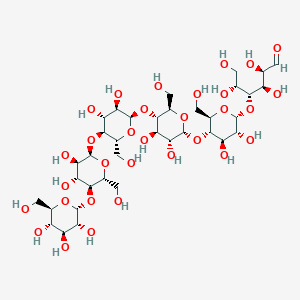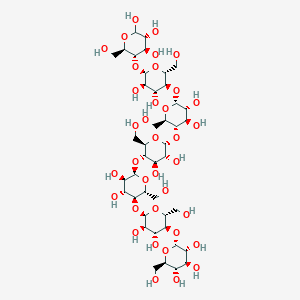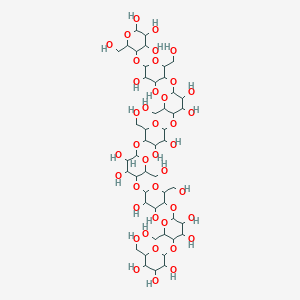
U91356
Übersicht
Beschreibung
U91356 is a compound known for its role as an agonist of dopamine receptors. It has shown significant dopaminergic activity, making it a valuable compound in neurological research. The compound is characterized by its molecular formula C13H17N3O and a molecular weight of 231.29 g/mol .
Vorbereitungsmethoden
The synthesis of U91356 involves multiple steps, starting from quinoline. The process includes the preparation of ®-5-(dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]-quinolin-2(1H)-one, which is a potent dopamine receptor agonist . The synthetic route typically involves the following steps:
Formation of the imidazoquinolinone core: This step involves the cyclization of quinoline derivatives.
Introduction of the dipropylamino group: This is achieved through nucleophilic substitution reactions.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
U91356 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
U91356 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Dopaminrezeptoragonisten zu untersuchen.
Biologie: this compound wird in Studien eingesetzt, die sich mit Signalwegen von Dopaminrezeptoren befassen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen wie Parkinson untersucht.
Industrie: This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Dopaminrezeptoren abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist von Dopaminrezeptoren, insbesondere dem D2-Rezeptor, wirkt. Es bindet an diese Rezeptoren und aktiviert sie, wodurch die Wirkung von Dopamin nachgeahmt wird. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalereignisse, die die neuronale Aktivität modulieren. Die Verbindung hat in Tiermodellen eine gute metabolische Stabilität und orale Bioverfügbarkeit gezeigt .
Wirkmechanismus
U91356 exerts its effects by acting as an agonist of dopamine receptors, specifically the D2 receptor. It binds to these receptors and activates them, mimicking the action of dopamine. This activation leads to a cascade of intracellular signaling events that modulate neuronal activity. The compound has shown good metabolic stability and oral bioavailability in animal models .
Vergleich Mit ähnlichen Verbindungen
U91356 ist einzigartig in seiner hohen intrinsischen Aktivität als Dopaminrezeptoragonist. Ähnliche Verbindungen umfassen:
Apomorphin: Ein weiterer Dopaminrezeptoragonist mit ähnlichen Bindungsaffinitäten.
Pramipexol: Eine Verbindung mit hoher Wirksamkeit bei der Aktivierung von Dopaminrezeptoren.
Quinpirol: Bekannt für seine potente dopaminerge Aktivität.
Im Vergleich zu diesen Verbindungen hat this compound eine verbesserte metabolische Stabilität und orale Bioverfügbarkeit, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUNLMHXDDOMD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934630 | |
| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152886-85-6 | |
| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152886-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-91356A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




